

Application Notes: **Naphthol Green B** for the Visualization of Extracellular Matrix Components

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Compound of Interest

Compound Name: *Naphthol green B*

Cat. No.: *B12859161*

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Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye belonging to the acid dye group.[1] In histological applications, it is primarily utilized for its ability to selectively stain collagen and as a component in polychrome staining techniques, most notably in specific variants of trichrome stains.[1][2][3] Its vibrant green color provides excellent contrast to nuclear and cytoplasmic stains, facilitating the clear visualization and differentiation of various tissue components.[1][2] This document provides detailed application notes and protocols for the use of **Naphthol Green B** in histological and cytological preparations for researchers, scientists, and drug development professionals.

Principle of Staining

Naphthol Green B is an anionic dye that binds to basic tissue components. The staining mechanism is primarily based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, which are particularly abundant in collagen fibers.[1][2] The dye's utility in trichrome staining methods relies on the differential affinities of various tissue elements for different acid dyes of varying molecular sizes, a principle that allows for the simultaneous demonstration of nuclei, cytoplasm, and connective tissues in contrasting colors.[1]

Key Applications in Extracellular Matrix (ECM) Visualization

- Collagen Staining in Trichrome Methods: **Naphthol Green B** serves as a substitute for other green counterstains like Light Green SF yellowish or Fast Green FCF in certain trichrome staining protocols.[1] One such method is Mollier's trichrome stain, which is effective in differentiating elastic fibers, collagen, and cellular elements.[1] Trichrome stains are invaluable in pathology for assessing the degree of fibrosis in tissues, such as in liver cirrhosis or cardiac pathology, where the extent of collagen deposition is a key diagnostic and prognostic indicator.[1]
- General Counterstain: Due to its anionic nature, **Naphthol Green B** can be employed as a general counterstain for cytoplasm and other connective tissue elements.[1] This provides a green backdrop against which nuclear stains (like hematoxylin) or specific chromogenic signals in immunohistochemistry (IHC) can be visualized.[1] While less common than other counterstains, its use can be advantageous in specific contexts where a green counterstain is desired for optimal color contrast.[1] It is compatible with common chromogens such as AEC (red), DAB (brown), and Fast Red (red).[3]

Data Presentation

Table 1: Physical and Chemical Properties of **Naphthol Green B**

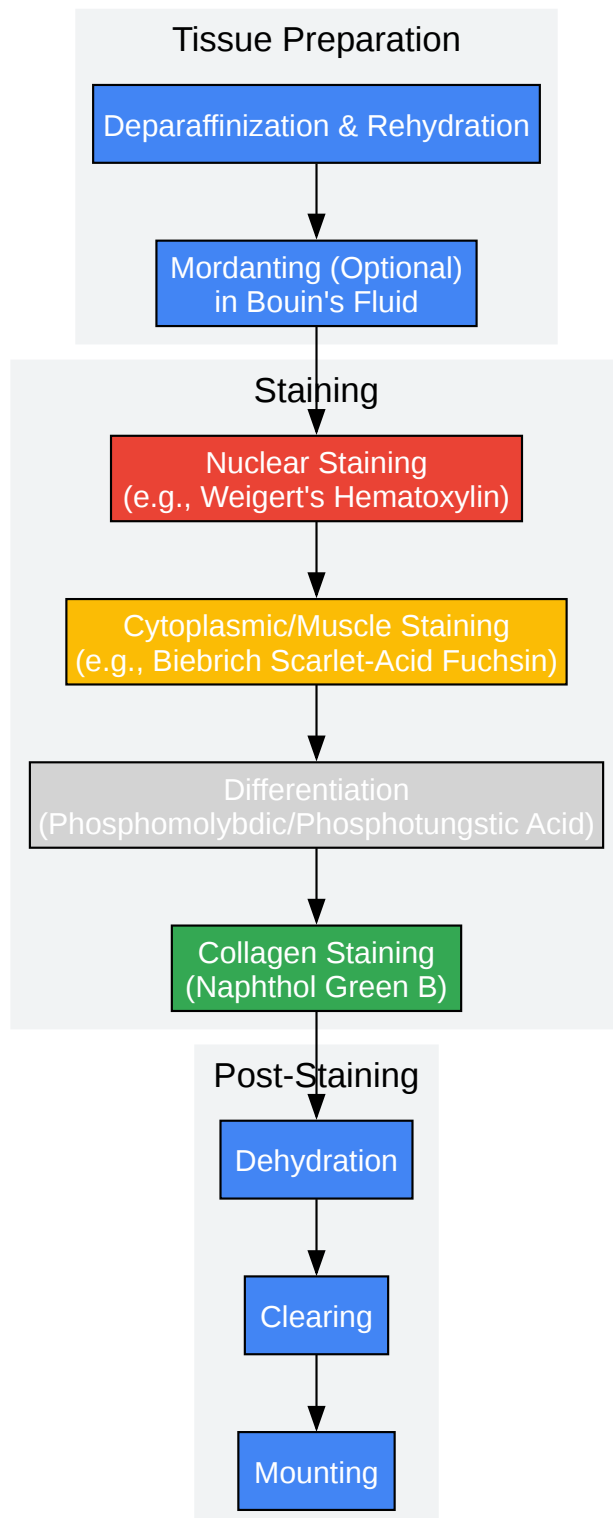
Property	Value
Synonyms	Acid Green 1, C.I. 10020[4]
CAS Number	19381-50-1[4]
Molecular Formula	C ₃₀ H ₁₅ FeN ₃ Na ₃ O ₁₅ S ₃ [4]
Molecular Weight	878.46 g/mol [4]
Appearance	Dark green to black powder[4]
Solubility	Very soluble in water and ethanol[4][5]
Absorption Maximum (λmax)	714 nm in water[4][6]

Table 2: Typical Staining Parameters for **Naphthol Green B**

Parameter	Value/Range	Notes
Fixation		
Primary Fixative	10% Neutral Buffered Formalin[2]	Other fixatives may be suitable, but formalin is common.[2]
Secondary Fixation (Mordanting)	Bouin's Fluid[2]	Recommended for improved staining.[2] Immerse sections for 1 hour at 56-60°C.[1][2]
Staining Solution		
Naphthol Green B Concentration	0.1% - 2.5% (w/v) in distilled water[3][4]	Start with a lower concentration and increase if staining is weak.[3]
pH of Staining Solution	4.0 - 5.5[3]	The acidity of the solution can impact staining intensity and specificity.[3]
Additive	Glacial Acetic Acid (0.2% - 2.5% v/v)[3][4]	Optional, but recommended to enhance collagen staining.[3]
Incubation		
Incubation Time	30 seconds - 10 minutes[3][7]	Thicker tissue sections may require longer incubation times.[3]
Rinsing		
Rinsing Solution	Distilled water or 1% Acetic Acid[2][3]	Rinse thoroughly to remove excess stain.[3]

Mandatory Visualizations

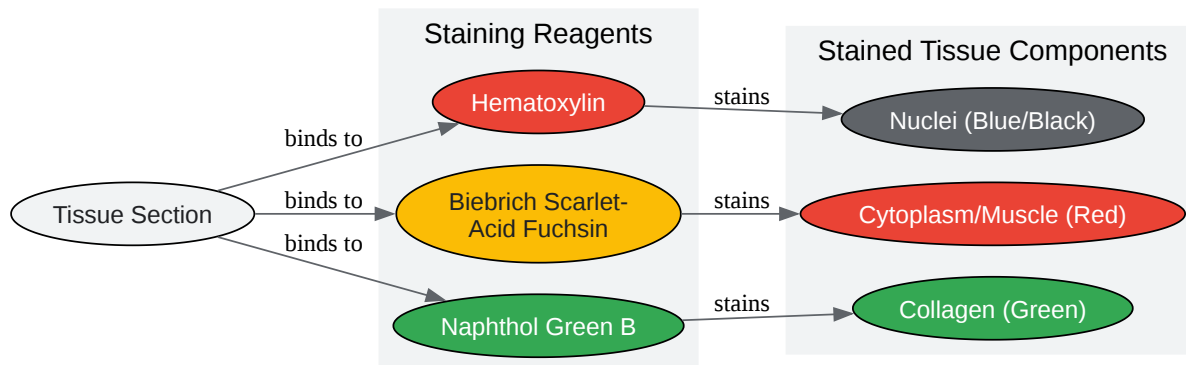
Experimental Workflow for Naphthol Green B Staining



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Workflow for Trichrome Staining with **Naphthol Green B**.

Logical Relationship of Trichrome Staining Components

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Interaction of Dyes with Tissue Components.

Experimental Protocols

Protocol 1: Naphthol Green B as a Standalone Stain for Collagen

This protocol outlines the use of **Naphthol Green B** as a standalone stain for collagen or as a counterstain in other histological procedures.^[1]

Reagents:

- **Naphthol Green B** Staining Solution:
 - **Naphthol Green B**: 0.5 g
 - Distilled Water: 100 mL
 - Glacial Acetic Acid: 0.5 mL (optional, to enhance staining)^[1]
- Nuclear Stain (optional): Weigert's Iron Hematoxylin or other suitable nuclear stain.^[1]

- Ethanol solutions (95% and 100%)
- Xylene
- Resinous mounting medium

Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.[1]
- Optional Nuclear Staining: If desired, stain nuclei with Weigert's iron hematoxylin, differentiate, and blue as per standard protocols. Wash well in running tap water.[1]
- Collagen/Cytoplasmic Staining: Immerse slides in the **Naphthol Green B** staining solution for 5-10 minutes.[1][7]
- Rinsing: Briefly rinse in distilled water.[1][7]
- Dehydration and Clearing: Dehydrate quickly through ascending grades of alcohol (95% and 100% ethanol). Clear in two changes of xylene.[1][7]
- Mounting: Mount with a resinous mounting medium.[1][7]

Expected Results:

- Collagen: Green
- Cytoplasm: Light Green
- Nuclei (if counterstained): Blue/Black

Protocol 2: Modified Lillie's Trichrome Stain with Naphthol Green B

This protocol is a modification of Masson's trichrome stain and is effective for differentiating collagen from muscle and cytoplasm.[2][4]

Reagents:

- Weigert's Iron Hematoxylin:
 - Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.[2]
 - Solution B: 4 mL 29% Ferric Chloride aqueous solution, 95 mL Distilled Water, 1 mL concentrated Hydrochloric Acid.[2]
 - Working Solution: Mix equal parts of Solution A and Solution B immediately before use.[2]
- Biebrich Scarlet-Acid Fuchsin Solution:
 - Biebrich Scarlet: 0.5 g
 - Glacial Acetic Acid: 1 mL
 - Distilled Water: 100 mL[2]
- Differentiating Solution:
 - Phosphomolybdic Acid: 2.5 g
 - Phosphotungstic Acid: 2.5 g
 - Distilled Water: 100 mL[2]
- **Naphthol Green B** Solution:
 - **Naphthol Green B**: 2.5 g
 - Glacial Acetic Acid: 2.5 mL
 - Distilled Water: 97.5 mL[2][4]
- Acetic Acid Rinse: 1% Acetic Acid in Distilled Water[2]

Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. [2] b. Immerse in 100% Ethanol: 2 changes, 3 minutes each.[2] c. Immerse in 95% Ethanol:

2 minutes.[2] d. Immerse in 70% Ethanol: 2 minutes.[2] e. Rinse gently in running tap water. [2]

- Secondary Fixation (Mordanting): a. If the tissue was not originally fixed in Bouin's fluid, immerse slides in Bouin's fluid in a pre-heated oven at 56°C for 1 hour.[2] b. Allow slides to cool and wash in running tap water until the yellow color disappears.[2]
- Nuclear Staining: a. Stain in Weigert's iron hematoxylin working solution for 10 minutes.[2] b. Wash in running tap water for 10 minutes.[2] c. Rinse in distilled water.[2]
- Cytoplasm and Muscle Staining: a. Stain in Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes.[2] b. Rinse briefly in distilled water.[2]
- Differentiation: a. Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 1-2 minutes.[2] b. Rinse briefly in distilled water.[2]
- Collagen Staining: a. Immerse in **Naphthol Green B** solution for 5 minutes.[2]
- Final Rinse and Dehydration: a. Rinse briefly in 1% Acetic Acid solution.[2] b. Dehydrate through graded alcohols, clear in xylene, and mount.[2]

Expected Results:

- Nuclei: Black
- Cytoplasm, keratin, muscle fibers: Red
- Collagen and mucus: Green

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]

- 5. stainsfile.com [stainsfile.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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